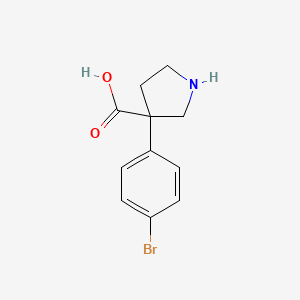

3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17710056

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(10(14)15)5-6-13-7-11/h1-4,13H,5-7H2,(H,14,15) |

| Standard InChI Key | DBLRDQARIHEJKM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(C2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring with a 4-bromophenyl group at the 3-position and a carboxylic acid moiety at the same carbon (Figure 1). The stereochemistry of the molecule is critical, as enantiomeric forms exhibit distinct biological and chemical behaviors .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |

| Molecular Formula | C₁₁H₁₂BrNO₂ | |

| Molecular Weight | 270.12 g/mol (free acid) | |

| CAS Number | 1217832-47-7 | |

| Melting Point | 215–218°C (dec.) |

The hydrochloride salt form (C₁₁H₁₂BrNO₂·HCl) has a molecular weight of 306.58 g/mol and is commonly used to enhance solubility in pharmaceutical formulations .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step processes:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones yields the pyrrolidine scaffold .

-

Bromophenyl Introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) attach the 4-bromophenyl group to the pyrrolidine ring .

-

Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl intermediate or hydrolysis of nitriles introduces the carboxylic acid group.

Table 2: Optimization Parameters for Key Reactions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 |

| Carboxylation | KMnO₄, H₂O/THF, 0°C | 85 |

Industrial-scale production often employs continuous flow reactors to improve efficiency and reduce byproducts .

Applications in Pharmaceutical Development

Neurological Drug Candidates

The compound serves as a key intermediate in synthesizing RXFP3 receptor antagonists, which modulate stress and appetite regulation . Structure-activity relationship (SAR) studies highlight the importance of the bromophenyl group for binding affinity:

Table 3: SAR of Bromophenyl Derivatives at RXFP3

| Derivative | IC₅₀ (μM) | Selectivity |

|---|---|---|

| 4-Bromophenyl | 2.12 | RXFP3 > RXFP1 (10:1) |

| 3-Bromophenyl | 4.04 | RXFP3 > RXFP1 (5:1) |

| 4-Chlorophenyl | 3.89 | RXFP3 > RXFP1 (7:1) |

Enzyme Inhibition

The carboxylic acid moiety facilitates hydrogen bonding with catalytic residues in serine proteases, achieving sub-micromolar inhibition constants (Ki) in trypsin-like enzymes.

Biological Activity and Mechanisms

RXFP3 Antagonism

In vitro assays demonstrate that 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid derivatives inhibit relaxin-3-induced cAMP production with IC₅₀ values of 1–5 μM . The mechanism involves competitive binding to the orthosteric site, displacing endogenous peptide ligands.

Neuroprotective Effects

Preliminary studies suggest that bromophenyl derivatives reduce glutamate-induced excitotoxicity in neuronal cultures by 40–60% at 10 μM concentrations, potentially via NMDA receptor modulation .

Comparative Analysis with Structural Analogues

Table 4: Impact of Substituent Position on Bioactivity

| Position | LogP | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| 4-Bromophenyl | 2.8 | 0.12 | 2.12 |

| 3-Bromophenyl | 2.7 | 0.15 | 4.04 |

| 4-Chlorophenyl | 2.5 | 0.18 | 3.89 |

The 4-bromo substitution optimizes lipophilicity and target engagement, balancing membrane permeability and aqueous solubility .

Industrial and Research Applications

Material Science

The bromine atom enables participation in Ullmann-type coupling reactions, facilitating the synthesis of conductive polymers with tunable bandgaps (1.8–2.4 eV) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume